molecular formula C9H11NO3 B2424022 1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid CAS No. 1536624-40-4

1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid

Cat. No.: B2424022
CAS No.: 1536624-40-4
M. Wt: 181.191
InChI Key: IMNNJSFPZJWWPT-UHFFFAOYSA-N
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Description

1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid is a sophisticated fused heterocyclic building block of significant interest in medicinal and organic chemistry. This compound features a pyrrole-2-carboxylate scaffold, a structure recognized for its role in synthesizing various pharmaceuticals, including antiviral agents, IL-1 inhibitors, and angiotensin II blockers . The fused pyrano[4,3-b]pyrrole system is a key motif in a class of compounds known as 3,4-fused pyrrolocoumarins, which are synthetically prepared or naturally occurring and possess interesting biological properties . These structures are frequently investigated for a wide spectrum of pharmacological activities, such as cytotoxic, antifungal, antibacterial, and anti-inflammatory activities . Researchers utilize this chemical as a crucial precursor in metal-catalyzed reactions and multi-component reactions (MCR) to construct complex molecular architectures . The carboxylic acid functional group at the 2-position provides a versatile handle for further synthetic modification, allowing for the creation of amides, esters, and other derivatives for structure-activity relationship (SAR) studies. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-10-7-2-3-13-5-6(7)4-8(10)9(11)12/h4H,2-3,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNNJSFPZJWWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid typically involves the annulation of the pyran ring to an existing pyrrole ring. One common method is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring. For instance, 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4(2H)-ones can be synthesized by melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity : Research indicates that derivatives of 1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics .

Antiviral Properties : The compound has been evaluated for its antiviral activity against several viruses. Notably, it has shown promise as a candidate for treating drug-resistant strains of tuberculosis by targeting the MmpL3 protein in Mycobacterium tuberculosis . The structure-activity relationship studies indicate that modifications to the compound can enhance its efficacy against resistant strains .

Anticancer Potential : Preliminary studies suggest that this compound and its derivatives may possess anticancer properties. Research is ongoing to elucidate the mechanisms through which these compounds induce apoptosis in cancer cells .

Material Science Applications

The unique electronic and optical properties of this compound make it a candidate for applications in materials science. It can be utilized in the synthesis of new materials with specific electronic characteristics suitable for organic electronics and photonic devices .

Case Study 1: Antimicrobial Efficacy

A study evaluated several derivatives of this compound against common bacterial pathogens. Results indicated that specific modifications led to increased potency against resistant strains, highlighting the compound's potential as an antibiotic scaffold.

Case Study 2: Antiviral Research

In another investigation focused on tuberculosis treatment, researchers synthesized a series of pyrrole derivatives based on the core structure. The most effective compound demonstrated an MIC (Minimum Inhibitory Concentration) of less than 0.016 μg/mL against drug-resistant Mycobacterium tuberculosis strains .

Mechanism of Action

The mechanism of action of 1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid can be compared with other similar compounds such as:

Biological Activity

1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid is a complex heterocyclic compound characterized by a fused pyrrole and pyran ring system. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H11NO3C_{11}H_{11}NO_3. The presence of a carboxylic acid functional group enhances its reactivity and biological activity. The compound's dual heterocyclic structure allows for diverse interactions with biological macromolecules.

Biological Activities

This compound exhibits several noteworthy biological activities:

Antimicrobial Activity
Research indicates that compounds with similar structures demonstrate significant antimicrobial properties. For instance, derivatives of pyrrole have shown activity against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that this compound may also possess similar effects due to its structural characteristics .

Antitubercular Activity
A study on pyrrole-based compounds revealed that modifications to the pyrrole ring can enhance anti-tuberculosis (TB) activity significantly. Compounds exhibiting structural similarities to this compound were found to have low minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis . This suggests that the compound could be explored as a potential anti-TB agent.

Mechanism of Action
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with various biological targets. Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and disrupt metabolic pathways in pathogens .

Synthesis Methods

The synthesis of this compound typically involves the annulation of the pyran ring to an existing pyrrole framework. A common method includes intramolecular cyclization using 1,5-dicarbonyl compounds in the presence of an acid catalyst . The following table summarizes various synthesis routes:

Method Description Yield
Intramolecular CyclizationInvolves cyclization of dicarbonyl compounds with pyrrole derivativesHigh
Acid-Catalyzed ReactionUtilizes acid catalysts for efficient formation of the pyran ringModerate
Green Chemistry ApproachesEmploys environmentally friendly reagents and conditionsVariable

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial properties of various pyrrole derivatives against standard bacterial strains. The results indicated that certain derivatives showed promising activity with MIC values comparable to established antibiotics . This suggests potential for further development into therapeutic agents.

Case Study 2: Anti-TB Activity Assessment

In another study focused on drug-resistant tuberculosis, several compounds based on the pyrrole scaffold were tested for efficacy against M. tuberculosis. Notably, modifications that enhanced lipophilicity improved bioavailability and potency against resistant strains . This highlights the importance of structural optimization in enhancing therapeutic efficacy.

Q & A

Q. What are the standard synthetic routes for 1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid, and how are reaction conditions optimized?

The compound is typically synthesized via multicomponent reactions (MCRs) using Brønsted acid catalysts (e.g., 4-(succinimido)-1-butane sulfonic acid) under thermal or ultrasonic irradiation to facilitate pyrano-pyrrole ring formation . Optimization involves adjusting solvent-free conditions, catalyst loading (0.2–0.8 equivalents), and temperature (110–125°C) to improve yields (32–46%) while minimizing decarboxylation side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

  • FT-IR : Confirms carboxylic acid (-COOH) and pyrrole ring vibrations (C-N stretching at ~1,450 cm⁻¹) .
  • ¹H/¹³C NMR : Identifies methyl groups (δ 2.56 ppm for CH₃), dihydro-pyrano protons (δ 3.0–4.5 ppm), and carboxylic acid protons (broad signal at δ ~13 ppm) .
  • XRD : Resolves crystal lattice parameters (monoclinic systems with centrosymmetric dimers via N-H⋯O hydrogen bonds) .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the decarboxylation mechanism of this compound?

Density functional theory (DFT) at the B3LYP/6-311++G** level reveals that proton-catalyzed decarboxylation proceeds via C–C bond cleavage in the carboxylic acid moiety, forming a protonated carbonic acid intermediate. Solvent effects (e.g., H₂O) lower the activation energy (~25 kcal/mol), making the reaction kinetically feasible under mild conditions .

Q. What strategies mitigate instability during catalytic applications, particularly under oxidative conditions?

Stabilization methods include:

  • Functionalization with Fe₃O₄ nanoparticles : Magnetic nanocatalysts (e.g., PCA-Fe₃O₄) enhance recyclability (5+ cycles) and prevent decomposition by reducing contact with reactive oxygen species .
  • Protection of the carboxylic acid group : Esterification (e.g., tert-butyl esters) or amide formation (via General Procedure F1) improves thermal stability .

Q. How does the compound’s electronic structure influence its antibacterial activity?

The carboxylic acid group disrupts bacterial membranes via lipoteichoic acid biosynthesis inhibition (Gram-positive targets) and electrostatic interactions with phospholipid headgroups. Substituents like methyl groups enhance lipophilicity, increasing penetration into biofilms (MIC values: 8–64 µg/mL against Listeria monocytogenes) .

Methodological Challenges

Q. What analytical approaches resolve contradictions in reaction yield data across studies?

Discrepancies often arise from byproduct formation (e.g., decarboxylated derivatives) or incomplete ring closure. Use HPLC-MS to quantify intermediates and TGA to assess purity (>95% required for reproducibility). Cross-validation with in situ FT-IR monitors reaction progress in real time .

Q. How are enantiomeric impurities controlled during asymmetric synthesis?

Chiral HPLC (e.g., Chiralpak IA column) with polar organic mobile phases (MeOH/EtOH) separates enantiomers (resolution >1.5). Catalytic asymmetric methods using CuBr/pyrrole-2-carboxylic acid systems achieve up to 90% ee for pyrano-pyrrole derivatives .

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